(2-Oxo-2H-chromen-3-yl)acetic acid
Overview
Description
“(2-Oxo-2H-chromen-3-yl)acetic acid” is a chemical compound with the CAS Number: 20862-58-2 . It has a molecular weight of 204.18 . The compound is in powder form and is stored at room temperature . The IUPAC name for this compound is "(2-oxo-2H-chromen-3-yl)acetic acid" .
Molecular Structure Analysis
The InChI code for “(2-Oxo-2H-chromen-3-yl)acetic acid” is 1S/C11H8O4/c12-10(13)6-8-5-7-3-1-2-4-9(7)15-11(8)14/h1-5H,6H2,(H,12,13)
. This code provides a detailed description of the molecule’s structure.
Physical And Chemical Properties Analysis
“(2-Oxo-2H-chromen-3-yl)acetic acid” has a melting point of 154-158°C . It has a density of 1.4±0.1 g/cm³, a boiling point of 440.5±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .
Scientific Research Applications
Synthesis of Novel Compounds
A study details the design and synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. This work highlights the steps involved in synthesizing various compounds from the base chemical, aiming to screen them for antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).
Antineoplastic Activity
Another research explored the synthesis, reactions, and antineoplastic activity of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives. These compounds were evaluated for their antineoplastic activities on 60 human tumor cell line panels, indicating the potential of these derivatives as new leading skeletons for further antitumor activity study (Gašparová et al., 2013).
Antimicrobial Activity
Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide were synthesized and tested for their antimicrobial activity. These derivatives include Schiff's bases and thiosemicarbazone, among others, showcasing a broad scope of chemical reactions leveraging the core structure for potential antimicrobial applications (Čačić et al., 2006).
Fluorescent Probe for Sensing
The use of a coumarin-based fluorescent probe for sensing cysteine was demonstrated, utilizing acrylic acid 3-acetyl-2-oxo-2H-chromen-7-yl ester. This application highlights the potential of (2-Oxo-2H-chromen-3-yl)acetic acid derivatives in bioanalytical chemistry, offering high selectivity and naked-eye detection capabilities for cysteine in biological samples (Dai et al., 2014).
Material Science Applications
In materials science, photoactive derivatives of cellulose were prepared by esterification with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid. These water-soluble polyelectrolytes decorated with photochemically active chromene moieties present new opportunities for smart material design, demonstrating the versatility of (2-Oxo-2H-chromen-3-yl)acetic acid derivatives in functional material development (Wondraczek et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(2-oxochromen-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-10(13)6-8-5-7-3-1-2-4-9(7)15-11(8)14/h1-5H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJIXDKRFQBKCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339151 | |
Record name | (2-Oxo-2H-chromen-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Oxo-2H-chromen-3-yl)acetic acid | |
CAS RN |
20862-58-2 | |
Record name | (2-Oxo-2H-chromen-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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